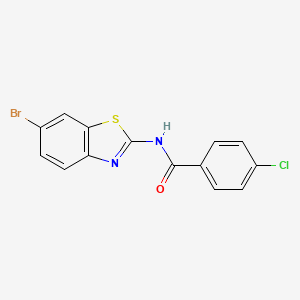

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

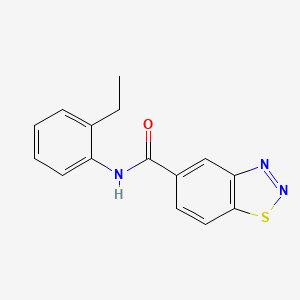

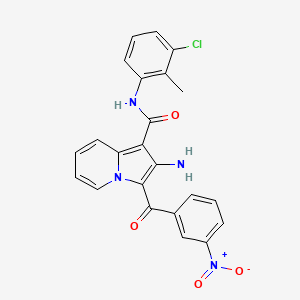

Molecular Structure Analysis

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide” would consist of a benzothiazole ring substituted with a bromine atom at the 6-position. The nitrogen in the thiazole ring would be bonded to a 4-chlorobenzamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide” would depend on its specific structure. Benzothiazoles are generally stable compounds. They are aromatic and hence relatively resistant to oxidation and reduction .Applications De Recherche Scientifique

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide: and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically assessed using dilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial strains .

Anticancer Activity

The benzothiazole moiety is a common feature in many compounds with anticancer properties. Derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide have been explored for their potential to inhibit cancer cell growth. Research has focused on understanding the mechanism of action, which often involves the disruption of cellular processes such as DNA replication or protein synthesis in cancer cells .

Kinase Inhibitor Activity

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. The structure of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide derivatives has been studied for their ability to inhibit kinase activity, which is crucial in signaling pathways that control cell division and growth .

Analgesic and Anti-inflammatory Activities

Compounds containing the benzothiazole ring system have been reported to exhibit analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief medications. The specific derivative mentioned has been part of studies to evaluate its effectiveness in reducing pain and inflammation in animal models .

Anticonvulsant Activity

The benzothiazole nucleus is also associated with anticonvulsant activity. Derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide have been synthesized and tested for their ability to prevent or reduce the frequency of seizures. This research is particularly relevant for the development of new treatments for epilepsy .

Sedative-Hypnotic Activities

Research into the sedative and hypnotic effects of benzothiazole derivatives includes the exploration of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide . These studies aim to develop compounds that can be used to treat insomnia and other sleep disorders by inducing sedation or sleep .

Anti-HIV Activity

The quest for new anti-HIV drugs has led to the investigation of benzothiazole derivatives as potential inhibitors of the virus. The structural features of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide make it a candidate for further study in this field, with the goal of finding new therapeutic options for HIV/AIDS patients .

Antiproliferative Activity

In addition to their potential as anticancer agents, benzothiazole derivatives are studied for their antiproliferative activity, which refers to their ability to prevent the spread of malignant cells. This research is crucial for understanding how these compounds can be used to halt the progression of various cancers .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARDZVYESBMZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)